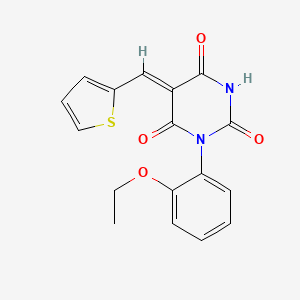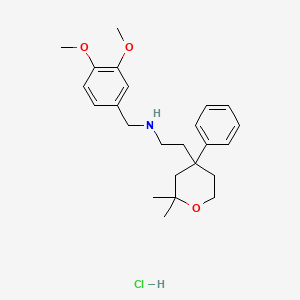
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ETPT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and fungal growth. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to disrupt the cell cycle by inducing apoptosis.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a low toxicity profile in vitro and in vivo, with no significant adverse effects on normal cells or tissues. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit viral replication and fungal growth. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity, high potency, and broad-spectrum activity against cancer, viruses, and fungi. However, 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione also requires further optimization and characterization to fully understand its mechanism of action and therapeutic potential.
Orientations Futures
There are several future directions for 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of novel 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved solubility, pharmacokinetics, and therapeutic efficacy. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can also be used as a lead compound for the discovery of new anticancer, antiviral, and antifungal agents. Further studies are needed to elucidate the mechanism of action of 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its molecular targets. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can also be tested in animal models to evaluate its safety and efficacy in vivo. Overall, 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic applications.
Méthodes De Synthèse
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process involving the condensation of 2-acetylthiophene and ethyl cyanoacetate, followed by cyclization and oxidation. The yield of 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antifungal properties. In vitro studies have shown that 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have antiviral activity against herpes simplex virus type 1 and type 2, and antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
(5Z)-1-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-2-23-14-8-4-3-7-13(14)19-16(21)12(15(20)18-17(19)22)10-11-6-5-9-24-11/h3-10H,2H2,1H3,(H,18,20,22)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEQKCQLCQRCDK-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CS3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)
![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)

![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)
![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)